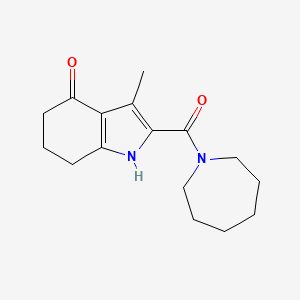![molecular formula C15H14FNO2 B7472921 N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide, also known as FMAU, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. FMAU belongs to a class of compounds called thymidine analogs, which are used to study the processes of DNA replication and repair in cells. In
Mechanism of Action
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide is incorporated into the DNA of cells during the process of replication, where it replaces thymidine. Once incorporated, this compound can inhibit DNA synthesis and induce cell death, making it a potential therapeutic agent for cancer treatment. This compound has also been shown to have anti-inflammatory properties, which may contribute to its potential as a cancer treatment.
Biochemical and physiological effects:
This compound has been shown to selectively accumulate in tumor cells, making it a promising tool for imaging and detecting cancer. This compound has also been shown to inhibit DNA synthesis and induce cell death in cancer cells, which may make it a potential therapeutic agent for cancer treatment. This compound has been shown to have anti-inflammatory properties, which may contribute to its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide in lab experiments is its ability to selectively accumulate in tumor cells, making it a useful tool for imaging and detecting cancer. However, this compound has some limitations in lab experiments. For example, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide. One area of interest is the development of this compound as a therapeutic agent for cancer treatment. Researchers are exploring ways to increase the half-life of this compound in vivo and reduce its toxicity to normal cells. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, researchers are exploring the use of this compound in other areas of medicine, such as imaging and detection of infectious diseases.
Synthesis Methods
The synthesis of N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide involves the reaction of 2-hydroxy-N-methylbenzamide with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by column chromatography. The yield of this compound is typically around 40-50%, and the purity can be confirmed by nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide has been extensively studied for its potential applications in cancer research. Thymidine analogs like this compound are used to study the processes of DNA replication and repair in cancer cells, which can provide valuable insights into the mechanisms of tumor growth and progression. This compound has been shown to selectively accumulate in tumor cells, making it a promising tool for imaging and detecting cancer.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(10-11-6-2-4-8-13(11)16)15(19)12-7-3-5-9-14(12)18/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNXLYGJBAMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)






![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)


![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
